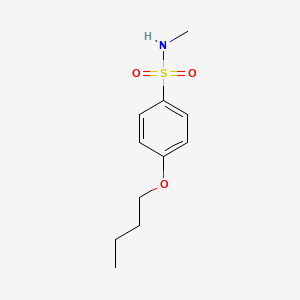

4-butoxy-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-3-4-9-15-10-5-7-11(8-6-10)16(13,14)12-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUNGSHOENNUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Butoxy N Methylbenzenesulfonamide and Its Structural Analogs

Elucidation of Classical and Modern Synthetic Pathways for Benzenesulfonamide (B165840) Formation

The construction of the benzenesulfonamide scaffold is a cornerstone of medicinal and synthetic chemistry. researchgate.net Methods have evolved from traditional, robust reactions to highly sophisticated and efficient modern techniques.

Classical approaches to forming the S-N bond in sulfonamides predominantly rely on the reaction of an amine with a sulfonyl chloride. nih.gov This method, often carried out in the presence of a base like pyridine (B92270) or sodium carbonate to scavenge the HCl byproduct, remains a widely used and effective strategy. sci-hub.semdpi.com Another traditional route involves the direct sulfonation of butoxybenzene (B75284) with agents like chlorosulfonic acid, followed by amination. smolecule.com

Modern synthetic methods have introduced milder conditions, greater functional group tolerance, and novel bond-forming strategies. thieme-connect.com These include:

Sulfur Dioxide Surrogates: Reagents such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and potassium metabisulfite (B1197395) (K₂S₂O₅) serve as effective sources of SO₂, enabling the insertion of a sulfonyl group into molecules under controlled conditions. smolecule.comthieme-connect.com

Coupling Reactions: Direct coupling of thiosulfonates with amines, catalyzed by copper or promoted by reagents like N-bromosuccinimide, provides an alternative pathway. thieme-connect.com

Visible Light Catalysis: A dual copper and visible-light-catalyzed S(O)₂–N coupling between arylsulfinic acids and aryl azides has been developed, proceeding through a triplet nitrene intermediate under redox-neutral conditions. nih.gov

Novel Reagents: The use of specific reagents like t-BuONSO ((tert-Butoxyimino)-λ⁴-sulfanone) allows for the synthesis of primary sulfonamides from organometallic compounds such as Grignard reagents. tcichemicals.com

The following table summarizes key reaction pathways for benzenesulfonamide synthesis.

Table 1: Comparison of Synthetic Pathways for Benzenesulfonamide Formation

| Method | Reactants | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Classical Sulfonylation | Arylsulfonyl Chloride + Amine | Basic (e.g., Pyridine, Na₂CO₃) | Well-established, high yields | Generates HCl byproduct, can require harsh conditions | sci-hub.semdpi.com |

| Direct Sulfonation/Amination | Arene + Sulfonating Agent (e.g., HSO₃Cl) then Amine | Often harsh, strong acid | Direct functionalization of arenes | Poor regioselectivity, limited functional group tolerance | smolecule.com |

| Sulfur Dioxide Surrogates | Aryl Halide/Diazonium Salt + SO₂ Source + Amine | Often transition-metal catalyzed | High functional group compatibility, avoids direct use of SO₂ gas | Multi-component, may require catalyst | smolecule.comthieme-connect.com |

| Visible Light Catalysis | Arylsulfinic Acid + Aryl Azide (B81097) | Copper catalyst, visible light | Mild, redox-neutral conditions | Substrate scope may be limited to azides | nih.gov |

| Organometallic Reagents | Organometallic (e.g., Grignard) + t-BuONSO | Low temperature, anhydrous THF | Forms primary sulfonamides | Requires pre-formed organometallic reagent | tcichemicals.com |

Controlling the position of functional groups on the benzenesulfonamide ring is critical for developing analogs with specific properties. Regioselective C-H functionalization has emerged as a powerful tool to modify the aromatic core directly, often obviating the need for pre-functionalized starting materials. mdpi.com

Ortho-Functionalization: Iridium-catalyzed C-H amidation allows for the introduction of an amino group at the ortho-position of existing benzenesulfonamides using sulfonyl azides as the nitrogen source. researchgate.net This transformation proceeds through a directed C-H activation mechanism.

Remote Functionalization: While ortho-functionalization is more common, methods for targeting the more distant meta- and para-positions of aryl sulfonyl compounds are being developed, representing a significant challenge and area of active research. researchgate.net Palladium-catalyzed C-H arylation has been successfully applied to the C7 position of indoles, demonstrating the potential for regioselective functionalization in complex heterocyclic systems fused to a benzene (B151609) ring. mdpi.com

These strategies enable the precise modification of the benzenesulfonamide scaffold, which is essential for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Catalysis is central to modernizing benzenesulfonamide synthesis, offering improved yields, milder reaction conditions, and enhanced selectivity. arkat-usa.org

Homogeneous Catalysis: Transition metals like palladium, copper, iridium, and rhodium are extensively used. thieme-connect.comresearchgate.net For example, palladium catalysts are employed in three-component coupling reactions involving K₂S₂O₅, amines, and aryl bromides. smolecule.com Hafnium tetrachloride has been used to catalyze the reaction between butanol derivatives and benzenesulfonamide. smolecule.comgoogle.com

Heterogeneous Catalysis: To improve sustainability and simplify purification, solid-supported catalysts have been developed. Magnetically retrievable graphene-based nanohybrids (CoFe@rGO) have proven effective for the ring-opening of N-tosylaziridines with aromatic amines to form sulfonamide derivatives under solvent-free conditions. scispace.com Other heterogeneous catalysts include silica (B1680970) phosphoric acid and P₂O₅/SiO₂ for N-acylation of sulfonamides. dergipark.org.tr

Organocatalysis: Non-metal catalysts, such as p-toluenesulfonic acid (p-TSA) and N-(phenylsulfonyl)benzenesulfonamide (NPBSA), offer an inexpensive and environmentally friendly alternative for promoting reactions like the synthesis of imidazole (B134444) and acridine (B1665455) derivatives incorporating a benzenesulfonamide moiety. researchgate.netarkat-usa.org

Reaction optimization often involves adjusting catalyst loading, temperature, and solvent to maximize yield and minimize reaction time. For instance, studies on NPBSA-catalyzed cyclocondensation found that 5 mol% of the catalyst at 100 °C provided optimal results. arkat-usa.org

Green Chemistry Principles and Sustainable Synthesis Approaches for the Chemical Compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. sci-hub.se For benzenesulfonamide synthesis, this has led to the development of several sustainable approaches.

Aqueous Synthesis: Water is an ideal green solvent, and methods have been developed to conduct sulfonamide synthesis in aqueous media. mdpi.com Using water as a solvent in the presence of a base like sodium carbonate eliminates the need for volatile and often toxic organic solvents. mdpi.comrsc.org This approach is not only environmentally benign but also simplifies product isolation, which can often be achieved by simple filtration after acidification. rsc.org

Solvent-Free Reactions: An even greener approach is to eliminate the solvent entirely. sci-hub.se Mechanochemistry, which uses mechanical force (ball-milling) to induce chemical reactions, has been successfully applied to sulfonamide synthesis. smolecule.comrsc.org A one-pot, solvent-free mechanochemical process can convert disulfides to sulfonamides via a tandem oxidation-chlorination followed by amination. rsc.org This method drastically reduces waste, as indicated by a calculated E-factor (environmental factor) of 1, compared to 112 for a traditional solution-based method. rsc.org

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses are energy-efficient techniques that can significantly reduce reaction times and improve yields. nih.govekb.eg These methods have been used to create arylsulfonamide derivatives of cyclic arylguanidines and pyridines. nih.govekb.eg

Divergent Synthesis Strategies for Generating Structurally Diverse Analogs and Derivatives

Divergent synthesis is a powerful strategy for rapidly generating a library of structurally related compounds from a common intermediate. thieme-connect.com This approach is invaluable in medicinal chemistry for exploring the chemical space around a lead compound like 4-butoxy-N-methylbenzenesulfonamide.

A typical divergent strategy starts with a core scaffold, such as 4-aminobenzenesulfonamide or 4-hydroxybenzenesulfonamide (B74421), which can then be modified through various reactions.

From 4-aminobenzenesulfonamide: The amino group can be acylated, alkylated, or used as a handle for condensation reactions. For example, it can be reacted with chloroacetyl chloride to form an intermediate that is then cyclized with ammonium (B1175870) thiocyanate (B1210189) to build a thiazolone ring. rsc.org This new scaffold can be further diversified by reacting its active methylene (B1212753) group with a range of aromatic aldehydes. rsc.org

From 4-hydroxybenzenesulfonamide: The hydroxyl group can be O-alkylated with various alkylating agents to introduce diverse side chains. smolecule.com

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient for creating molecular diversity. For instance, a series of 1,8-dioxo-octahydroacridine benzenesulfonamide derivatives can be synthesized by the p-TSA catalyzed reaction of an aromatic aldehyde, sulfanilamide, and a cyclic 1,3-dicarbonyl compound. researchgate.net

Late-Stage Functionalization: This involves modifying a complex, already-formed molecule in the final steps of a synthesis. C-H functionalization techniques are particularly suited for this, allowing for the introduction of new groups onto the benzenesulfonamide aromatic ring without needing to rebuild the molecule from scratch. thieme-connect.com

These divergent approaches enable the systematic modification of different parts of the this compound structure—the butoxy chain, the N-methyl group, and the aromatic ring—to produce a wide array of analogs for biological evaluation. nih.gov

Molecular Mechanisms of Interaction and Biological Target Engagement by 4 Butoxy N Methylbenzenesulfonamide

Enzymatic Inhibition Kinetics and Specificity Profiling

The primary mechanism by which benzenesulfonamides exert their biological effects is through enzyme inhibition. The sulfonamide moiety is a key pharmacophore that acts as a zinc-binding group, crucial for the inhibition of metalloenzymes.

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com This enzymatic activity is vital for numerous physiological processes, including pH regulation and ion transport. mdpi.com

The inhibitory mechanism involves the coordination of the sulfonamide group to the Zn(II) ion located in the enzyme's active site. The deprotonated sulfonamide nitrogen displaces a zinc-bound water molecule or hydroxide (B78521) ion, establishing a stable, tetrahedral coordination geometry with the zinc ion. This interaction is further stabilized by a network of hydrogen bonds with active site residues, effectively blocking the enzyme's catalytic function.

The selectivity of benzenesulfonamide (B165840) derivatives for different CA isoforms is a critical aspect of their therapeutic potential. There are at least 15 human CA isoforms, and their expression levels and physiological roles vary significantly across different tissues. mdpi.com Designing isoform-selective inhibitors is a major goal to minimize off-target effects.

Studies on various benzenesulfonamide derivatives have revealed distinct selectivity profiles:

Cytosolic Isoforms (hCA I and II): These isoforms are often inhibited with moderate potency by many benzenesulfonamides. nih.gov

Tumor-Associated Isoforms (hCA IX and XII): Certain sulfonamide derivatives show potent, low nanomolar to subnanomolar inhibition of these isoforms, which are overexpressed in various cancers and contribute to the acidic tumor microenvironment. nih.gov

While specific kinetic data for 4-butoxy-N-methylbenzenesulfonamide is not available in the provided search results, the table below illustrates typical inhibition constants (Kᵢ) for other benzenesulfonamide compounds against several human carbonic anhydrase isoforms, demonstrating the range of potencies and selectivities achievable with this chemical class.

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonamide Derivatives (Click Chemistry) | 41.5 - 1500 nM | 30.1 - 755 nM | 1.5 - 38.9 nM | 0.8 - 12.4 nM | nih.gov |

| Pyrazole/Pyridazine-Benzenesulfonamides | >10000 nM (most) | 8.9 - 987.5 nM | 6.1 - 568.8 nM | 6.8 - 899.1 nM | nih.gov |

Investigations of Other Relevant Enzyme Targets (e.g., Cathepsin B, Lipoxygenase, Monoamine Oxidase, Acetylcholinesterase)

Beyond carbonic anhydrases, the benzenesulfonamide scaffold has been explored for its inhibitory activity against other enzyme classes.

Monoamine Oxidase (MAO): Benzenesulfonamide derivatives have been identified as inhibitors of both MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters. mdpi.comscispace.com For instance, the compound 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be a selective inhibitor of MAO-B with an IC₅₀ value of 3.47 µM, while showing weaker inhibition of MAO-A (IC₅₀ = 43.3 µM). mdpi.comresearchgate.netresearchgate.net Molecular docking studies suggest that the sulfonamide group interacts with residues within the enzyme's substrate cavity. mdpi.comresearchgate.net However, no specific data on the MAO inhibitory activity of this compound have been reported.

Cathepsin B, Lipoxygenase, and Acetylcholinesterase: There is no specific information available from the search results regarding the interaction or inhibitory activity of this compound against Cathepsin B, Lipoxygenase, or Acetylcholinesterase. These enzymes are important therapeutic targets, with inhibitors being developed for conditions ranging from cancer (Cathepsin B) to inflammation (Lipoxygenase) and Alzheimer's disease (Acetylcholinesterase). nih.govnih.govmdpi.com

Receptor Binding Studies and Ligand-Protein Interaction Characterization

Direct receptor binding studies for this compound are not documented in the available literature. The characterization of ligand-protein interactions for benzenesulfonamide derivatives is often focused on their enzymatic targets rather than cell-surface or nuclear receptors. However, some complex benzenesulfonamides have been shown to interact with targets like angiotensin II and endothelin receptors. cerradopub.com.br

Computational methods, such as molecular docking, are frequently employed to predict the binding modes and affinities of sulfonamides to their protein targets. These studies help to visualize how the ligand fits into the active site and which specific amino acid residues it interacts with, providing a basis for rational drug design. mdpi.comresearchgate.net

Biophysical Characterization Techniques for Probing Molecular Recognition Events

Several advanced biophysical techniques are used to characterize the molecular recognition events between small molecules like this compound and their protein targets. While no studies specifically applying these techniques to this compound were found, they are standard methods for this class of molecules.

X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov For benzenesulfonamide inhibitors of carbonic anhydrase, X-ray crystallography has been instrumental in visualizing the precise coordination of the sulfonamide group to the active site zinc ion and the hydrogen-bonding interactions with surrounding residues, which govern inhibitory power and selectivity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution. Techniques like chemical shift perturbation mapping can identify the ligand-binding site on the protein by monitoring changes in the NMR signals of protein residues upon addition of the ligand. mdpi.com NMR can also be used to determine the binding affinity (Kd) and the structure of the complex. nih.gov

Isothermal Titration Calorimetry (ITC) and Fluorescent Thermal Shift Assay (FTSA): These techniques are used to quantify the binding affinity and thermodynamics of protein-ligand interactions. ITC directly measures the heat released or absorbed during a binding event, while FTSA (also known as ThermoFluor) measures the change in a protein's thermal stability upon ligand binding. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Butoxy N Methylbenzenesulfonamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-butoxy-N-methylbenzenesulfonamide derivatives can be significantly altered by modifying different parts of the molecule. Systematic studies have focused on the butoxy chain, the N-methyl group, and other substitutions on the benzenesulfonamide (B165840) core to elucidate their impact on efficacy.

Modifications to the 4-butoxy chain of benzenesulfonamide derivatives have a demonstrable effect on their biological activity. Studies on homologous series of 4-O-alkylated compounds have shown that the length and nature of the alkyl group are critical. For instance, in a series of bis-aryl sulfonamides, a 4-methoxy analog was tolerated, while a 4-hydroxy analog without any hydrophobic alkyl group was not, indicating the importance of some hydrophobicity. nih.gov However, increasing the chain length to a 4-propoxy group resulted in weak activity, and a 4-propargyloxy analog was inactive. nih.gov This suggests an optimal length and composition for the alkoxy chain. The loss of activity upon replacing the ether oxygen with a propyl group highlights the potential role of the oxygen atom in hydrogen bond interactions. nih.gov

The following table summarizes the activity of various 4-O-substituted bis-aryl sulfonamides:

| Compound | 4-Position Substituent | Biological Activity |

| 11 | -OH | Not tolerated |

| 12 | -OCH₃ | Tolerated |

| 13 | -O(CH₂)₂CH₃ | Weakly active |

| 14 | -O(CH₂)₃CH₃ | (Reference) |

| 15 | -OCH₂C≡CH | Inactive |

| 16 | -(CH₂)₂CH₃ | Inactive |

This table is based on findings from a study on bis-aryl sulfonamides and illustrates the impact of modifying the group at the 4-position, analogous to the butoxy group in this compound.

The substituent on the sulfonamide nitrogen plays a pivotal role in determining the biological activity of benzenesulfonamide derivatives. The size and nature of the N-alkyl group can influence the molecule's ability to interact with its target. For instance, in the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides, various N-alkyl and N-aralkyl groups were introduced, leading to compounds with moderate antibacterial activity. nih.gov

The steric effects of the N-alkyl group have also been shown to influence reaction pathways in synthetic chemistry, which can have implications for the types of derivatives that can be readily prepared. mdpi.com Studies on other classes of sulfonamides have shown that N-substitution can dramatically alter biological activity. For example, in a series of 4-amino-2-thiopyrimidine derivatives, substitution at the thio group (analogous to the sulfonamide nitrogen) with different groups led to significant variations in platelet aggregation inhibition. unife.it Specifically, an N-ethyl-4-methylbenzenesulfonamide function did not show relevant inhibitory activity in that particular series, suggesting that the specific context of the core structure is critical. unife.it

Research on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives further illustrates the impact of N-substitution. A series of N-alkyl/aralkyl derivatives were synthesized and showed a range of antibacterial and α-glucosidase inhibitory activities, with specific substitutions leading to more potent compounds. tjpr.org This underscores the importance of a systematic exploration of N-substituents to optimize the desired biological effect.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of sulfonamide derivatives has revealed that they can adopt different spatial arrangements, and the preferred conformation can be influenced by substituents and the surrounding environment (e.g., in a solvent or a protein binding site).

For benzenesulfonamide and its derivatives, two primary conformations are often considered, where the S-N bond is nearly perpendicular to the benzene (B151609) ring. These conformations differ in the orientation of the -NH2 group relative to the -SO2 group, being either eclipsed or staggered. mdpi.com While gas-phase calculations may predict one conformer to be more stable, the presence of a solvent can shift this preference. researchgate.net

The conformation of the sulfonamide group itself is crucial for binding to target enzymes. For example, in the active site of carbonic anhydrase, the deprotonated sulfonamide anion binds to the zinc ion. jbclinpharm.org The specific geometry of the sulfonamide and the surrounding substituents dictates the strength and specificity of this interaction. Studies combining X-ray crystallography and computational modeling have shown that the bioactive conformation of a sulfonamide within a receptor can differ from its lowest energy conformation in isolation. mdpi.com This highlights that the energy cost of adopting a specific conformation is balanced by the favorable interactions within the binding pocket. mdpi.com

Development and Validation of QSAR Models for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. plapiqui.edu.ar These models are invaluable tools in drug discovery for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Quantum-chemical: Encoding electronic properties like charge distribution and orbital energies. mdpi.comtandfonline.com

Physicochemical: Such as lipophilicity (logP) and polarizability.

From this large pool of descriptors, a subset that is most relevant to the biological activity is selected. This is often achieved using statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms. tandfonline.comresearchgate.net For instance, in a study of sulfonamide derivatives, descriptors related to electrostatic potential and lipophilicity were found to be important for beta3-adrenergic receptor agonist activity. nih.gov In another study on carbonic anhydrase inhibitors, atomic charges, frontier molecular orbital energies, and other reactivity indices were used to build successful 3D-QSAR models. nih.gov

The generation of the QSAR model involves establishing a mathematical relationship between the selected descriptors and the observed biological activity. This can be a linear equation, as in MLR, or a more complex, non-linear model, such as those generated by artificial neural networks (ANN). jbclinpharm.orgnih.gov

The following table presents an example of descriptors used in a QSAR model for sulfonamide derivatives:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Quantum Chemical | Hydration Energy | Affects binding to certain enzyme isozymes. nih.gov |

| Topological | Number of Benzene Rings | Can relate to the size and hydrophobic interactions. mdpi.com |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target. plapiqui.edu.ar |

| Physicochemical | Average logP | Relates to the compound's ability to cross cell membranes. mdpi.com |

A good QSAR model should not only fit the existing data well but also have strong predictive power for new, untested compounds. The predictive ability of a model is assessed through rigorous validation techniques. scispace.com Internal validation often involves a "leave-one-out" cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. mdpi.com A q² value greater than 0.5 is generally considered indicative of good predictive ability. jbclinpharm.orgmdpi.com

External validation is performed by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive power). The model's predictions for the test set are then compared to the experimental values. nih.govnih.gov A high correlation between predicted and observed activities for the test set confirms the model's robustness.

QSAR models have proven to be highly predictive in many studies of sulfonamide derivatives. For example, 3D-QSAR models for carbonic anhydrase II inhibitors yielded high cross-validated (q²) and non-cross-validated (r²) correlation coefficients, indicating significant predictive capability. nih.govmdpi.com

However, QSAR approaches have limitations. The predictive power of a model is confined to the chemical space of the compounds in the training set. It may not accurately predict the activity of compounds with novel structural features. Furthermore, the accuracy of the model depends on the quality of the biological data and the appropriateness of the selected descriptors. Outliers in the data or the inclusion of irrelevant variables can lead to an over-fitted model with poor predictive power. jbclinpharm.org Therefore, careful model building and validation are essential for the successful application of QSAR in the design of new this compound derivatives.

Computational Chemistry and in Silico Modeling of 4 Butoxy N Methylbenzenesulfonamide

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjscimedcentral.comijpras.com This technique is instrumental in understanding the interaction between a ligand, such as 4-butoxy-N-methylbenzenesulfonamide, and a target protein. The primary objective of molecular docking is to identify the most stable ligand-receptor complex, which corresponds to the conformation with the lowest binding free energy. jscimedcentral.com

The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations. jscimedcentral.com Scoring functions are employed to rank the potential binding poses, distinguishing between native-like and non-specific interactions. ijpras.com These scoring functions calculate various energy terms, including hydrogen bonding, electrostatic interactions, and van der Waals forces, to estimate the binding affinity. jscimedcentral.comresearchgate.net

While no specific molecular docking studies for this compound were found in the provided search results, this methodology would be crucial in identifying its potential biological targets. By docking this compound against a library of protein structures, researchers could hypothesize its mechanism of action and identify key amino acid residues involved in the binding interaction. For instance, in silico docking studies have been successfully used to screen large libraries of compounds to identify potential inhibitors for various enzymes. mdpi.com This approach allows for the prioritization of compounds for experimental testing, thereby accelerating the drug discovery process. ijpras.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular systems, allowing for the study of the conformational stability of this compound and its interactions with biological targets over time. nih.govnih.gov Unlike the static picture provided by molecular docking, MD simulations account for the inherent flexibility of both the ligand and the receptor. researchgate.net

Although specific MD simulation data for this compound is not available in the search results, this technique would be invaluable for validating docking poses and understanding the dynamic nature of its binding. For example, MD simulations have been used to reveal that a peptide can adopt a membrane-spanning conformation, a detail not predicted by previous static modeling. nih.gov Such simulations could elucidate how this compound adapts its conformation within a binding pocket and the stability of its interactions with surrounding residues.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing density functional theory (DFT), are used to investigate the electronic properties and reactivity of molecules like this compound. researchgate.netbsu.byworktribe.com These methods provide a fundamental understanding of the molecule's structure and behavior at the electronic level.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.comossila.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

A study on the related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, using the PM6 method, calculated the HOMO energy to be -9.584 eV and the LUMO energy to be 0.363 eV. bsu.by This provides an approximation of the electronic properties that could be expected for this compound. The electrophilicity index (ω), which quantifies the global electrophilic nature of a molecule, can also be calculated from the HOMO and LUMO energies. irjweb.com

Table 1: Frontier Orbital Energies and Reactivity Descriptors (Hypothetical for this compound based on related compounds)

| Parameter | Value | Reference |

| HOMO Energy | ~ -9.6 eV | bsu.by |

| LUMO Energy | ~ 0.4 eV | bsu.by |

| HOMO-LUMO Gap (ΔE) | ~ 10.0 eV | bsu.by |

Note: These values are estimations based on a structurally similar compound and would require specific calculations for this compound for accuracy.

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgwolfram.comuni-muenchen.de These maps are invaluable for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net The MEP surface provides a guide to the sites of electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions. researchgate.netresearchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the butoxy group, indicating these as potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the hydrogen atoms of the N-methyl group and the aromatic ring, suggesting these as sites for nucleophilic attack or hydrogen bond donation.

Theoretical Frameworks for De Novo Compound Design and Lead Optimization

De novo drug design and lead optimization are computational strategies aimed at generating novel molecular structures with desired biological activities and optimizing existing lead compounds. nih.govmdpi.comunimi.it These approaches are critical in the early stages of drug discovery.

De novo design algorithms build molecules from scratch, either by assembling fragments or by growing a structure within the binding site of a target protein. These methods explore vast chemical spaces to identify novel scaffolds and chemical entities. syr.edu

Lead optimization, on the other hand, focuses on modifying an existing lead compound to improve its potency, selectivity, and pharmacokinetic properties. This often involves making small, targeted chemical modifications and evaluating their impact on binding affinity and other properties using computational tools. Structure-activity relationship (SAR) studies, often guided by computational analysis, are a key component of this process. google.com While no specific de novo design or lead optimization studies involving this compound were identified, these theoretical frameworks provide a clear path for its further development as a potential therapeutic agent.

Advanced Structural and Biophysical Characterization of 4 Butoxy N Methylbenzenesulfonamide Interactions Beyond Basic Compound Identification

X-ray Co-crystallography for Atomic-Level Interaction Analysis with Target Macromolecules

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including the precise interactions between a ligand and its protein target at an atomic level. hilarispublisher.comnih.gov For a compound like 4-butoxy-N-methylbenzenesulfonamide, co-crystallization with its target macromolecule, for instance, a specific isoform of carbonic anhydrase, would provide invaluable insights into its binding mode.

The process involves obtaining a high-quality crystal of the protein-ligand complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the entire complex can be determined. nih.gov

Detailed Research Findings from Analogous Systems:

Studies on various benzenesulfonamide (B165840) derivatives co-crystallized with carbonic anhydrase II (CA II) consistently show the sulfonamide group directly coordinating to the catalytic zinc ion in the active site. nih.gov The nitrogen atom of the sulfonamide displaces a zinc-bound water molecule or hydroxide (B78521) ion. nih.gov The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of Threonine 199. nih.gov

For this compound, it is hypothesized that the butoxy tail would extend into a hydrophobic pocket within the active site. The precise conformation of this flexible chain and its interactions with hydrophobic residues such as Valine 121, Valine 143, and Leucine 198 would be critical for determining binding affinity and selectivity. The N-methyl group would also influence the local geometry and potential steric interactions within the binding pocket.

A hypothetical binding mode, based on known sulfonamide-CA II crystal structures, is depicted below:

| Interacting Moiety of this compound | Potential Interacting Residues in Carbonic Anhydrase II | Type of Interaction |

| Sulfonamide group (-SO₂NH-) | Zinc (II) ion, Threonine 199 | Coordination, Hydrogen Bonding |

| Phenyl ring | Phenylalanine 131 | π-π Stacking or Hydrophobic Interactions |

| Butoxy chain (-O(CH₂)₃CH₃) | Valine 121, Valine 143, Leucine 198 | Hydrophobic Interactions |

| N-methyl group (-NCH₃) | Local active site residues | Steric and van der Waals Interactions |

Advanced Spectroscopic Probes for Real-time Monitoring of Molecular Recognition

Advanced spectroscopic techniques can monitor the binding events in real-time and provide information about the conformational changes in both the ligand and the macromolecule upon complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. Chemical shift perturbation (CSP) studies, where the NMR spectrum of the protein is monitored upon titration with the ligand, can identify the amino acid residues involved in the binding interface. For this compound, ¹H-¹⁵N HSQC experiments on an ¹⁵N-labeled target protein would reveal changes in the chemical shifts of backbone amide protons upon binding, mapping the interaction site. Furthermore, saturation transfer difference (STD) NMR experiments could identify the specific protons of this compound that are in close contact with the protein.

Fluorescence Spectroscopy: Many proteins contain intrinsic fluorophores, such as tryptophan residues. The binding of a ligand can alter the local environment of these residues, leading to a change in their fluorescence emission spectrum. By monitoring this change, one can determine binding affinities. If the target protein for this compound possesses a tryptophan near the binding site, its fluorescence quenching or enhancement upon ligand binding could be used to quantify the interaction.

Calorimetric and Resonance Techniques for Binding Thermodynamics

To obtain a complete thermodynamic profile of the interaction between this compound and its target, calorimetric and resonance-based techniques are employed.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic characterization of the interaction. cerradopub.com.br In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Hypothetical Thermodynamic Profile:

Based on studies of similar sulfonamides binding to carbonic anhydrase, the interaction is often enthalpy-driven, with a favorable negative ΔH and a smaller, sometimes unfavorable, entropic contribution (-TΔS). cerradopub.com.br

| Thermodynamic Parameter | Expected Value for Binding to Carbonic Anhydrase | Implication |

| Dissociation Constant (K₋) | Nanomolar to low micromolar range | High affinity binding |

| Enthalpy Change (ΔH) | Negative (exothermic) | Favorable hydrogen bonding and van der Waals interactions |

| Entropy Change (ΔS) | May be negative or slightly positive | Loss of conformational freedom upon binding, potentially offset by the release of water molecules |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.

This technique allows for the determination of the association rate constant (k₋) and the dissociation rate constant (k₋). The equilibrium dissociation constant (K₋) can then be calculated as the ratio of k₋ to k₋. SPR is particularly useful for distinguishing between compounds that have similar affinities but different kinetic profiles (i.e., fast-on/fast-off versus slow-on/slow-off binders).

Chemical Biology Applications and Probe Development Based on 4 Butoxy N Methylbenzenesulfonamide

Design and Synthesis of Functionalized Analogs as Chemical Probes for Biological Systems

The development of chemical probes from the 4-butoxy-N-methylbenzenesulfonamide scaffold is rooted in systematic structure-activity relationship (SAR) studies aimed at identifying sites on the molecule that tolerate modification without losing biological activity. nih.gov These studies are crucial for introducing functional groups necessary for target interaction and identification, such as affinity tags, photo-reactive groups, and fluorescent reporters.

Researchers have explored modifications on both phenyl rings and the amide nitrogen of the core sulfonamide structure. nih.gov Initial investigations into a series of 4-O-alkylated analogs revealed that while very short (methoxy) or long alkyl chains led to a decrease or loss of activity, the butoxy group was part of a range that maintained desired biological effects. nih.gov This finding established the 4-butoxy moiety as a key component of the pharmacophore, while also highlighting other regions of the molecule as suitable for functionalization.

The synthesis of these chemical probes often involves multi-step reaction sequences. A common strategy is the O-alkylation of a 4-hydroxybenzenesulfonamide (B74421) precursor. smolecule.com More advanced approaches focus on modular synthesis, allowing for the introduction of dual functional groups while preserving the core sulfonamide structure. smolecule.com For instance, aryl sulfonyl chlorides can be reacted with various anilines to modify one of the aryl rings. nih.gov

To create probes for target identification, specific functional groups are incorporated. These include:

Affinity Labels: Biotin (B1667282) is a popular choice due to its high-affinity interaction with streptavidin, enabling the purification of protein targets.

Photoaffinity Labels: Aryl azides are introduced to serve as photo-reactive groups. Upon exposure to UV light, they form highly reactive nitrenes that can covalently crosslink the probe to its binding partner, facilitating stable target-probe complexes for identification. nih.gov

Fluorescent Probes: Fluorophores like rhodamine are attached to the scaffold to allow for direct visualization of the probe's localization within cells or tissues using microscopy techniques. nih.gov

Systematic evaluation of these functionalized analogs has shown that certain positions on the benzenesulfonamide (B165840) scaffold can tolerate the addition of these bulky groups, leading to the successful creation of affinity and photoaffinity probes poised for use in target identification studies. nih.gov

Table 1: Examples of Functionalized Benzenesulfonamide Analogs and Their Purpose

| Analog Type | Functional Group Introduced | Synthetic Strategy | Purpose | Reference |

|---|---|---|---|---|

| Affinity Probe | Biotin | Coupling of a biotin-linker moiety to a reactive handle on the core scaffold. | To isolate binding partners via streptavidin-based affinity purification. | nih.gov |

| Photoaffinity Probe | Aryl Azide (B81097) | Synthesis starting from or incorporating an azide-bearing aniline (B41778) or sulfonyl chloride. | To covalently crosslink to target proteins upon UV irradiation for target identification. | nih.gov |

| Fluorescent Probe | Rhodamine | Conjugation of a rhodamine dye to the core structure. | To visualize the subcellular localization of the probe and its potential targets. | nih.gov |

| Pharmacophore Analog | Varied 4-O-alkyl chains (methoxy, propoxy, etc.) | O-alkylation of 4-hydroxybenzenesulfonamide precursor. | To determine the optimal chain length for biological activity (Structure-Activity Relationship). | nih.gov |

Integration with Bioorthogonal Chemistry for In Vitro and Cellular Mechanistic Studies

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. antibodysociety.orgescholarship.org These reactions provide a powerful tool for studying the function and mechanism of bioactive molecules like this compound in real-time within a cellular context. The strategy involves a two-step approach: first, a probe bearing a bioorthogonal functional group is introduced into the cell to engage its target; second, a reporter molecule with a complementary bioorthogonal group is added, which reacts specifically with the probe. researchgate.net

The design of functionalized analogs of this compound to include bioorthogonal handles, such as an azide group, is the key first step. nih.govmit.edu The azide is an ideal bioorthogonal functional group because it is small, stable in biological environments, and absent from most naturally occurring biomolecules. antibodysociety.org

Once an azide-modified probe is administered to cells, it can be used in various bioorthogonal reactions for mechanistic studies:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is one of the most widely used bioorthogonal reactions. The azide-functionalized probe reacts with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIFO, BCN), that has been conjugated to a reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment). escholarship.orgmit.edu This "click" reaction is highly efficient and proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst, making it ideal for live-cell imaging. researchgate.net For example, an azide-bearing this compound analog could be used to visualize its target engagement in specific cellular compartments by subsequently adding a cyclooctyne-fluorophore and performing fluorescence microscopy.

Staudinger Ligation: An earlier bioorthogonal reaction, the Staudinger ligation involves the reaction of an azide with a specifically engineered phosphine, such as one tagged with a fluorophore. antibodysociety.org While its kinetics are slower than SPAAC, it remains a valuable tool in chemical biology. antibodysociety.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is among the fastest bioorthogonal reactions currently known. It typically involves the reaction between a tetrazine and a strained alkene, like a trans-cyclooctene (B1233481) (TCO). escholarship.org A probe could be designed with a TCO handle to react with a tetrazine-linked reporter tag. The exceptional speed of this reaction allows for the tracking of highly dynamic biological processes. nih.gov

By integrating probes derived from this compound with these bioorthogonal chemistry techniques, researchers can move beyond static measurements. They can perform pulse-chase experiments to study target occupancy, visualize target engagement in living cells, and identify binding partners with high spatial and temporal resolution, providing deep insights into the compound's cellular mechanism of action.

Future Research Trajectories and Unexplored Avenues for 4 Butoxy N Methylbenzenesulfonamide

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. nih.gov For 4-butoxy-N-methylbenzenesulfonamide, these computational approaches can be leveraged to predict its biological activities, optimize its structure for enhanced efficacy and reduced side effects, and explore vast chemical spaces for related compounds with superior properties. ontosight.ai

Deep learning, a subset of ML, has shown particular promise in predicting quantitative structure-activity relationships (QSAR), which are crucial for understanding how a molecule's chemical structure relates to its biological function. nih.gov By training ML models on large datasets of known sulfonamides and their biological activities, researchers can develop predictive models to screen virtual libraries of this compound derivatives. tandfonline.com This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. ontosight.ai

Table 1: Application of AI/ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Faster identification of potent analogues. |

| Virtual Screening | Screening large compound libraries for potential activity. | Cost-effective exploration of chemical space. |

| Generative Design | Creating novel molecules with desired properties. | Discovery of new chemical entities with improved efficacy. |

| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity. | Early identification of candidates with favorable pharmacokinetic profiles. |

Exploration of Novel Biological Pathways and Targets for this Class of Compounds

While the benzenesulfonamide (B165840) scaffold is well-established in medicinal chemistry, with applications ranging from antibacterials to anticancer agents, the specific biological targets of many derivatives, including this compound, remain to be fully elucidated. ontosight.aithieme-connect.com Future research should focus on identifying and validating novel biological pathways and molecular targets for this class of compounds.

One promising avenue is the investigation of its effects on metabolic enzymes. Recent studies have shown that novel benzenesulfonamide derivatives can act as multi-target inhibitors against enzymes like human carbonic anhydrases (hCAs), α-glycosidase, and α-amylase. nih.gov Specifically, some benzenesulfonamides have demonstrated potent, nanomolar inhibition of hCA isoforms I and II. nih.gov Given that the butoxy substituent can enhance binding affinity to certain enzymes, exploring the inhibitory potential of this compound against a panel of metabolic enzymes is a logical next step. smolecule.com

Another area of interest lies in the modulation of signaling pathways. For instance, certain bis-aryl sulfonamides have been found to prolong immune stimuli by sustaining NF-κB and ISRE activation. nih.gov Investigating whether this compound or its derivatives can modulate similar inflammatory or immune pathways could open up new therapeutic applications. researchgate.net Furthermore, the discovery of benzenesulfonamides as highly selective agonists for Periplakin (PPL), a key factor in vitiligo, highlights the potential for this class of compounds to interact with previously unexploited targets. nih.gov

The insecticidal activity of benzenesulfonamide derivatives against targets like the V-ATPase subunit H also presents a non-medical yet important research direction. bohrium.com

Table 2: Potential Novel Biological Targets for Benzenesulfonamides

| Target Class | Specific Examples | Potential Therapeutic Area |

| Metabolic Enzymes | Carbonic Anhydrases, α-Glycosidase, α-Amylase nih.gov | Metabolic Diseases, Glaucoma, Cancer acs.orgajchem-b.com |

| Signaling Pathway Proteins | Periplakin (PPL), NF-κB researchgate.netnih.gov | Vitiligo, Inflammatory Diseases |

| Ion Channels | L-type Calcium Channels cerradopub.com.br | Cardiovascular Diseases |

| Insect-Specific Proteins | V-ATPase subunit H bohrium.com | Agriculture (Pesticides) |

Sustainable and Scalable Synthetic Methodologies for Research and Potential Pre-Clinical Development

The development of green and efficient synthetic routes is a critical aspect of modern pharmaceutical research. thieme-connect.comrsc.org For this compound, future research should prioritize the development of sustainable and scalable synthetic methodologies to support further investigation and potential pre-clinical development.

Traditional methods for sulfonamide synthesis often involve harsh reagents and organic solvents. sci-hub.se Recent advancements in green chemistry offer more environmentally friendly alternatives. For example, the use of water as a solvent in the synthesis of sulfonamides has been shown to be a facile and benign approach, often resulting in excellent yields and purity without the need for extensive purification. rsc.orgmdpi.com Another promising strategy is mechanochemistry, which involves solvent-free reactions conducted in a ball mill. rsc.org This method is not only environmentally friendly but can also be more efficient than traditional solution-phase synthesis. rsc.org

The use of deep eutectic solvents (DES) as a green reaction medium, coupled with copper-catalyzed reactions, has also been reported for sulfonamide synthesis, demonstrating high atom economy and easy product isolation. thieme-connect.com Furthermore, multicomponent reactions (MCRs) offer an efficient way to generate molecular diversity from simple starting materials in a single step, aligning with the principles of green chemistry by reducing waste and reaction time. frontiersin.org

Exploring these modern synthetic strategies for the production of this compound and its analogues will be crucial for making this chemical scaffold more accessible for research and reducing the environmental impact of its synthesis. thieme-connect.com

Table 3: Green Synthetic Approaches for Sulfonamides

| Method | Description | Advantages |

| Aqueous Synthesis | Using water as the reaction solvent. rsc.orgmdpi.com | Environmentally benign, often high yield and purity. rsc.org |

| Mechanochemistry | Solvent-free synthesis in a ball mill. rsc.org | Reduced solvent waste, high efficiency. rsc.org |

| Deep Eutectic Solvents | Using a mixture of hydrogen bond donors and acceptors as the solvent. thieme-connect.com | Green solvent, high atom economy, easy product isolation. thieme-connect.com |

| Multicomponent Reactions | Combining three or more reactants in a single step. frontiersin.org | High efficiency, molecular diversity, reduced waste. frontiersin.org |

Challenges and Opportunities in Fundamental Chemical Biology Research for Benzenesulfonamides

Despite their long history in medicine, fundamental chemical biology research on benzenesulfonamides continues to present both challenges and exciting opportunities. A primary challenge is achieving isoform-selective inhibition, particularly for enzymes like carbonic anhydrases where off-target inhibition can lead to undesirable side effects. acs.orgnih.gov Designing compounds with high selectivity for a specific isoform remains a significant hurdle. nih.gov

Another challenge lies in understanding the complex structure-activity relationships (SAR) that govern the biological effects of these compounds. The subtle interplay of different functional groups and their spatial arrangement can have a profound impact on activity and selectivity. tandfonline.com Computational methods, including NMR crystallography, can aid in elucidating these relationships by providing detailed structural information. worktribe.com

However, these challenges also present opportunities. The development of sophisticated screening platforms and computational tools allows for a more rational approach to drug design. ontosight.ai The versatility of the sulfonamide scaffold allows for the creation of large, diverse chemical libraries for screening against a wide range of biological targets. thieme-connect.com The ability of sulfonamides to participate in hydrogen bonding and interact with various protein environments makes them excellent candidates for drug repurposing and the development of multi-target agents. ontosight.ai

The exploration of novel benzenesulfonamide derivatives, such as those incorporating 1,2,3-triazole moieties, has already led to the discovery of potent and selective inhibitors of various enzymes. researchgate.net Continued exploration of such hybrid molecules, coupled with advanced analytical and computational techniques, will undoubtedly uncover new biological functions and therapeutic applications for this important class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-butoxy-N-methylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting 4-butoxybenzenesulfonyl chloride with methylamine under controlled conditions. Key parameters include:

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride intermediate .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Catalysts : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, improving yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can computational tools like density functional theory (DFT) or molecular docking predict the reactivity or biological targets of this compound?

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets. The butoxy group’s hydrophobicity may favor binding to enzyme pockets (e.g., carbonic anhydrase), as seen in analogous sulfonamides .

- MD simulations : Assess stability of ligand-receptor complexes over time, with AMBER or GROMACS force fields .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across studies on sulfonamide derivatives?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., acetazolamide for carbonic anhydrase) .

- Data normalization : Express IC values relative to internal controls to account for inter-experimental variability .

- Meta-analysis : Pool data from multiple studies to identify trends, such as the impact of substituents (e.g., butoxy vs. trifluoromethyl) on bioactivity .

Q. How do crystallographic software packages (e.g., SHELXL, OLEX2) address challenges in solving the crystal structure of this compound?

- Disorder modeling : SHELXL refines disordered butoxy chains using PART and AFIX commands, partitioning occupancy for overlapping atoms .

- Twinned data : For non-merohedral twinning, SHELXL applies HKLF5 format to deconvolute overlapping reflections .

- Validation : PLATON checks for voids, hydrogen-bonding networks, and CIF errors, ensuring structural reliability .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Sulfonamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.